molecular formula C14H23NO3 B5099034 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol

2-[5-(4-Methoxyphenoxy)pentylamino]ethanol

Cat. No.: B5099034
M. Wt: 253.34 g/mol
InChI Key: ROXPOPSHKHQBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Methoxyphenoxy)pentylamino]ethanol is a chemical compound with the molecular formula C14H23NO3. It is known for its unique structure, which includes a methoxyphenoxy group and an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol typically involves the reaction of 4-methoxyphenol with 1-bromo-5-chloropentane to form 5-(4-methoxyphenoxy)pentyl bromide. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methoxyphenoxy)pentylamino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-Methoxyphenoxy)pentylamino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors or glycine receptors, influencing neurotransmission and exhibiting sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Methoxyphenoxy)pentylamino]ethanol stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[5-(4-methoxyphenoxy)pentylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-17-13-5-7-14(8-6-13)18-12-4-2-3-9-15-10-11-16/h5-8,15-16H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXPOPSHKHQBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.